1-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid
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Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important building blocks has been reported . Another study reported the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
Molecular Structure Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Chemical Reactions Analysis
The reaction mixture was heated to 80 0 C for 15 h then cooled to rt. NaOH (5.22 g) was added all at once and the mixture stirred for 1 h at rt. The reaction mixture was concentrated under vacuum, diluted with ethyl acetate (2 x 300 mL) and washed with IM HCl (300 mL) .
Physical and Chemical Properties Analysis
The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect, whereas the resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .
Future Directions
Mechanism of Action
Target of Action
For instance, pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Mode of Action
For example, they can inhibit enzymes, modulate receptors, or interfere with cellular processes . The trifluoromethyl group in the compound may enhance its biological activity and increase its chemical or metabolic stability .
Biochemical Pathways
Pyrazoles and trifluoromethyl-containing compounds have been found to influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group in the compound is known to enhance biological activity and increase chemical or metabolic stability, which could potentially influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as anti-inflammatory and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate to form 3-(4-(trifluoromethyl)phenyl)-1-(ethoxycarbonyl)prop-2-en-1-one, which is then reacted with hydrazine hydrate to form 1-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 4-(trifluoromethyl)benzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-(trifluoromethyl)phenyl)-1-(ethoxycarbonyl)prop-2-en-1-one.", "Step 2: 3-(4-(trifluoromethyl)phenyl)-1-(ethoxycarbonyl)prop-2-en-1-one is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid.", "Step 3: The product is then purified through recrystallization or column chromatography." ] } | |
CAS No. |
1245171-61-2 |
Molecular Formula |
C12H9F3N2O2 |
Molecular Weight |
270.2 |
Purity |
95 |
Origin of Product |
United States |
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